molecular formula C16H19N3O5S B2891007 3-Methyl-5-(1-(4-(methylthio)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1396716-86-1

3-Methyl-5-(1-(4-(methylthio)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2891007
CAS No.: 1396716-86-1
M. Wt: 365.4
InChI Key: VXUKMCRSWLNJMH-UHFFFAOYSA-N
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Description

3-Methyl-5-(1-(4-(methylthio)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(1-(4-(methylthio)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate typically involves multiple steps. One common approach starts with the preparation of the azetidine ring, followed by the introduction of the oxadiazole moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(1-(4-(methylthio)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Methyl-5-(1-(4-(methylthio)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(1-(4-(methylthio)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-5-(1-(4-(methylthio)benzyl)azetidin-3-yl)-1,2,4-oxadiazole
  • 5-(1-(4-(methylthio)benzyl)azetidin-3-yl)-1,2,4-oxadiazole
  • 3-Methyl-1,2,4-oxadiazole

Uniqueness

3-Methyl-5-(1-(4-(methylthio)benzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-5-[1-[(4-methylsulfanylphenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS.C2H2O4/c1-10-15-14(18-16-10)12-8-17(9-12)7-11-3-5-13(19-2)6-4-11;3-1(4)2(5)6/h3-6,12H,7-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXUKMCRSWLNJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(C2)CC3=CC=C(C=C3)SC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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